N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
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Description
N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-substituted phenyl acetamide benzimidazole derivatives, including those structurally related to N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, have shown significant antibacterial activity. For instance, a derivative demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents (Chaudhari et al., 2020).
Anticancer Activity
Compounds structurally similar to N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide have been investigated for their potential in cancer treatment. For example, certain benzo[g]quinazolin benzenesulfonamide derivatives exhibited cytotoxic activity against lung cancer cell lines and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their utility in cancer therapy (Alsaid et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide have been a focus of several studies. For instance, the synthesis of EGF receptor ligands involving similar structures has been documented, indicating the compound's relevance in medicinal chemistry (Zou Mei-fen, 2012).
Molecular Docking Studies
Molecular docking studies involving compounds akin to N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suggest potential interactions with biological targets. For example, quinazolin-4(3H)-one synthones and amides were studied for DNA photo-disruptive properties and showed significant binding to DNA, highlighting their potential in drug development (Mikra et al., 2022).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-14(17-10-4-3-5-11(8-10)20(23)24)9-25-15-12-6-1-2-7-13(12)18-16(22)19-15/h3-5,8H,1-2,6-7,9H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENPWUIXKWRJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.